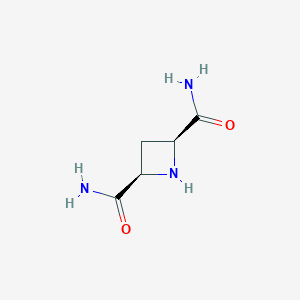
(2R,4S)-Azetidine-2,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
コルチゾールは、糖質コルチコイドと呼ばれるステロイドホルモンの一種です。主に副腎皮質の束状層で産生されます。コルチゾールは、代謝、免疫応答、ストレス応答などのさまざまな生理学的プロセスにおいて重要な役割を果たしています。 ストレスホルモンと呼ばれることが多いのは、体のストレスへの反応に関与しているためです .
準備方法
合成ルートと反応条件: コルチゾールは、いくつかの化学ルートによって合成することができます。一般的な方法の1つは、ステロイド前駆体であるプレグネノロンの酸化と、それに続く一連の水酸化反応を含みます。主なステップは次のとおりです。
プレグネノロンの酸化: プレグネノロンは酸化されて17α-ヒドロキシプロゲステロンになります。
水酸化: 17α-ヒドロキシプロゲステロンは、11β位と21位で水酸化されてコルチゾールになります。
工業生産方法: コルチゾールの工業生産は、通常、微生物発酵プロセスを用います。Rhizopus oryzaeなどの特定の真菌株を使用して、ステロイド前駆体をバイオ変換によりコルチゾールに変換します。 この方法は、その効率性と費用対効果の良さから好まれています .
化学反応の分析
反応の種類: コルチゾールは、次のようなさまざまな化学反応を起こします。
酸化: コルチゾールは酸化されてコルチゾン(別の糖質コルチコイド)になります。
還元: コルチゾールは還元されてテトラヒドロコルチゾールになります。
置換: コルチゾールは置換反応、特にヒドロキシル基で置換反応を起こします。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤は、還元反応に使用されます。
置換: 置換反応には、無水酢酸やピリジンなどの試薬が用いられます。
主要な生成物:
コルチゾン: 酸化により生成されます。
テトラヒドロコルチゾール: 還元により生成されます。
アセチル化コルチゾール: 置換反応により生成されます
科学的研究の応用
Medicinal Chemistry Applications
1.1 Neurotrophic Effects
Research has indicated that azetidine derivatives, including (2R,4S)-azetidine-2,4-dicarboxamide, exhibit neurotrophic properties. These compounds have been studied for their potential to treat neurodegenerative diseases. A notable patent (US6544976B1) describes the use of these derivatives in pharmaceutical compositions aimed at enhancing neurotrophic factors, which are crucial for the survival and function of neurons .
1.2 Metabolic and Inflammatory Diseases
Another patent (WO2012098033A1) highlights the efficacy of azetidine derivatives in treating metabolic and inflammatory diseases. The compound shows promise in modulating pathways involved in inflammation, thereby offering therapeutic benefits for conditions like arthritis and metabolic syndrome .
Synthesis and Chemical Applications
2.1 Synthesis of Amino Acids
This compound serves as a precursor in synthesizing various unnatural amino acids. The compound's ability to undergo transformations allows chemists to create complex structures with potential biological activity. For instance, studies have demonstrated its use in synthesizing fluorinated amino acids through novel catalytic methods .
Table 1: Synthesis Pathways for Unnatural Amino Acids
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Fluorination | This compound | Fluorinated amino acid | 75-90 |
| Ring-opening | Protected azetidine derivative | Unnatural amino acid | 97 |
| Coupling Reactions | Azetidine derivatives | Various dipeptides | 85 |
Pharmacological Studies
3.1 NMDA Receptor Modulation
Pharmacological evaluations have shown that derivatives of azetidine-2,4-dicarboxylic acids can modulate NMDA receptors, which are pivotal in synaptic plasticity and memory function. A study demonstrated that these compounds could significantly stimulate calcium uptake in neuronal cells, indicating their potential as cognitive enhancers .
Case Studies
Case Study 1: Neuroprotective Properties
In a study assessing the neuroprotective effects of this compound on neuronal cultures exposed to excitotoxic agents, results showed a marked reduction in cell death compared to control groups. This suggests a protective mechanism that could be exploited for therapeutic applications in neurodegenerative diseases.
Case Study 2: Anti-inflammatory Activity
A clinical trial evaluated the anti-inflammatory effects of an azetidine derivative in patients with chronic inflammatory conditions. Results indicated significant improvements in inflammatory markers and patient-reported outcomes after treatment with the compound over a period of six weeks.
作用機序
コルチゾールは、標的細胞の糖質コルチコイド受容体に結合することでその作用を発揮します。この結合は、特定の遺伝子の活性化または抑制につながり、さまざまな生理学的効果をもたらします。主な作用には次のものがあります。
糖新生: 非炭水化物源からのグルコース産生を刺激します。
免疫抑制: 炎症性サイトカインの産生を抑制し、免疫細胞の活性を低下させます。
類似化合物との比較
コルチゾールは、次のような他の糖質コルチコイドとよく比較されます。
コルチゾン: 構造は類似していますが、効力は弱いです。肝臓でコルチゾールに変換されます。
プレドニゾロン: 効力が高く、作用時間が長い合成糖質コルチコイド。
デキサメタゾン: 強力な抗炎症効果で知られる別の合成糖質コルチコイド。
独自性: コルチゾールは、天然に存在し、体のストレス応答と代謝調節において重要な役割を果たしているため、ユニークです。 合成糖質コルチコイドとは異なり、コルチゾールの効果は体のフィードバック機構によって厳密に制御されています .
特性
CAS番号 |
121050-12-2 |
|---|---|
分子式 |
C5H9N3O2 |
分子量 |
143.14 g/mol |
IUPAC名 |
(2R,4S)-azetidine-2,4-dicarboxamide |
InChI |
InChI=1S/C5H9N3O2/c6-4(9)2-1-3(8-2)5(7)10/h2-3,8H,1H2,(H2,6,9)(H2,7,10)/t2-,3+ |
InChIキー |
UNEMLOZFCVXAKB-WSOKHJQSSA-N |
SMILES |
C1C(NC1C(=O)N)C(=O)N |
異性体SMILES |
C1[C@@H](N[C@@H]1C(=O)N)C(=O)N |
正規SMILES |
C1C(NC1C(=O)N)C(=O)N |
同義語 |
2,4-Azetidinedicarboxamide,cis-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















